molecular formula C18H39ClN12O4 B2772123 (2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride CAS No. 26982-20-7

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

Cat. No.: B2772123
CAS No.: 26982-20-7
M. Wt: 523.0 g/mol
InChI Key: PQEISBBDIRAKGR-LFELFHSZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly-L-arginine hydrochloride (PLA) is a homopolyamino acid. PLA enhances membrane permeability compared to poly-L-lysine. It has applications as drug carrier, neuroprotective agent and in anticancer vaccines preparations. Peptide vaccines in conjugation with PLA promotes antigen-presenting cells (APCs) to generate T cell and elicit immunostimulant functionality.>

Properties

CAS No.

26982-20-7

Molecular Formula

C18H39ClN12O4

Molecular Weight

523.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;hydrochloride

InChI

InChI=1S/C18H38N12O4.ClH/c19-10(4-1-7-26-16(20)21)13(31)29-11(5-2-8-27-17(22)23)14(32)30-12(15(33)34)6-3-9-28-18(24)25;/h10-12H,1-9,19H2,(H,29,31)(H,30,32)(H,33,34)(H4,20,21,26)(H4,22,23,27)(H4,24,25,28);1H/t10-,11-,12-;/m0./s1

InChI Key

PQEISBBDIRAKGR-LFELFHSZSA-N

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.Cl

solubility

not available

Origin of Product

United States

Biological Activity

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-NHBu.HCl, commonly referred to as nonaarginine, is a synthetic peptide composed of multiple arginine residues. This compound has garnered attention in the field of molecular biology due to its unique properties as a cell-permeable peptide and its potential applications in drug delivery and therapeutic interventions.

Nonaarginine (C54H110N36O) is characterized by a high content of the amino acid arginine, which contributes to its positive charge and hydrophilicity. The molecular structure allows it to interact favorably with negatively charged cellular membranes, facilitating cellular uptake.

PropertyValue
Molecular FormulaC54H110N36O
Molecular Weight1,154.4 g/mol
ChargePositive
SolubilityHighly soluble in water

The biological activity of nonaarginine primarily stems from its ability to penetrate cellular membranes effectively. This property is attributed to the guanidinium groups present in arginine, which facilitate interactions with lipid bilayers. Upon entering cells, nonaarginine can influence various intracellular processes, including:

  • Gene Delivery : Nonaarginine has been used as a vector for delivering nucleic acids into cells, enhancing transfection efficiency compared to traditional methods.
  • Protein Transduction : It acts as a protein transduction domain, allowing the transport of larger proteins across cell membranes.
  • Cell Signaling Modulation : The peptide may modulate signaling pathways by interacting with specific receptors or influencing protein-protein interactions.

1. Drug Delivery Systems

Nonaarginine has been explored for its potential in drug delivery systems due to its ability to encapsulate and transport therapeutic agents into target cells.

Case Study : A study demonstrated that nonaarginine-conjugated nanoparticles significantly improved the intracellular delivery of siRNA, leading to enhanced gene silencing in cancer cells compared to non-conjugated controls .

2. Antiviral Activity

Research indicates that nonaarginine exhibits antiviral properties against certain viruses by disrupting their ability to infect host cells.

Case Study : In vitro studies showed that nonaarginine could inhibit the entry of HIV into CD4+ T cells by interfering with viral envelope protein interactions .

3. Neuroprotective Effects

The neuroprotective potential of nonaarginine has been investigated in models of neurodegenerative diseases.

Case Study : A recent study found that treatment with nonaarginine reduced apoptosis in neuronal cells exposed to oxidative stress, suggesting a protective role against neurodegeneration .

Comparative Analysis

A comparative analysis of nonaarginine with other similar peptides reveals its unique advantages in terms of cellular uptake and versatility in applications.

PeptideCompositionCellular Uptake EfficiencyApplications
Nonaarginine9 ArgininesHighGene delivery, antiviral activity
Tat peptide11 Amino Acids (including Arg)ModerateProtein transduction
Penetratin16 Amino AcidsModerateDrug delivery

Scientific Research Applications

Cell Penetrating Peptides

One of the most notable applications of this compound is as a cell penetrating peptide . The high arginine content facilitates the transport of various molecules across cellular membranes, making it particularly useful in drug delivery systems. Research has shown that peptides with multiple arginines can enhance the cellular uptake of therapeutic agents, including nucleic acids and proteins .

Gene Delivery Systems

The compound has been effectively utilized in gene delivery vehicles . Its ability to penetrate cell membranes allows it to deliver plasmid DNA and RNA molecules into cells, thereby facilitating gene therapy applications. Studies have demonstrated that arginine-rich peptides can improve the efficiency of transfection in various cell types, which is crucial for developing effective gene therapies .

Photocaged Peptides

H-Arg-Arg-Arg-NHBu.HCl has also been employed in the realm of photocaged peptides . Photocaging involves modifying a peptide to control its activity with light. This technique allows researchers to study biological processes in real-time by selectively activating or deactivating peptide functions using light exposure. The incorporation of arginine residues enhances the stability and solubility of these photocaged peptides .

Neurobiology Research

In neurobiology, this compound has been investigated for its potential to act as a cognitive enhancer . Research indicates that peptides containing arginine can influence memory and learning processes by modulating neurotransmitter systems. For instance, the sequence Arg-Glu-Arg has been shown to protect against memory loss associated with amyloid-beta toxicity, suggesting that similar sequences may have neuroprotective effects .

Antimicrobial Applications

The antimicrobial properties of arginine-rich peptides have garnered attention in recent studies. These peptides exhibit activity against various pathogens, including bacteria and viruses. The mechanism often involves disrupting microbial membranes or interfering with essential cellular processes, making them promising candidates for developing new antimicrobial agents .

Cancer Research

In cancer research, H-Arg-Arg-NHBu.HCl has been explored for its role in enhancing the efficacy of antibody-drug conjugates (ADCs) . The presence of multiple arginine residues can improve the solubility and stability of these conjugates, potentially leading to better therapeutic outcomes in cancer treatment .

Bioactive Peptides

The compound falls under the category of bioactive peptides , which are known for their physiological effects on health and disease prevention. These peptides can modulate various biological functions, including immune responses and metabolic processes, making them valuable in functional food development and nutritional supplements .

Summary Table of Applications

Application AreaDescription
Cell Penetrating PeptidesFacilitates transport across cellular membranes for drug delivery
Gene Delivery SystemsEnhances transfection efficiency for gene therapy applications
Photocaged PeptidesAllows control over peptide activity using light for real-time studies
Neurobiology ResearchPotential cognitive enhancer; protects against memory loss
Antimicrobial ApplicationsExhibits activity against bacteria and viruses; disrupts microbial membranes
Cancer ResearchImproves efficacy of antibody-drug conjugates through enhanced solubility and stability
Bioactive PeptidesModulates biological functions; valuable in functional food and nutritional supplement development

Q & A

Q. What strategies mitigate aggregation of H-Arg20-NHBu·HCl in physiological buffers during in vivo applications?

  • Methodological Answer : Test buffering agents (e.g., citrate vs. phosphate) and additives like polyethylene glycol (PEG). Monitor aggregation via dynamic light scattering (DLS) and adjust peptide concentration to remain below the critical aggregation concentration (CAC) .

Key Considerations for Experimental Design

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + MD simulations) and meta-analyses of published datasets to identify confounding variables .
  • Theoretical Frameworks : Link studies to polyarginine interaction models (e.g., charge-driven membrane permeation) or peptide self-assembly theories to contextualize results .
  • Ethical and Reproducibility Standards : Adhere to FAIR data principles by sharing raw datasets (e.g., HPLC chromatograms, simulation parameters) in public repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.